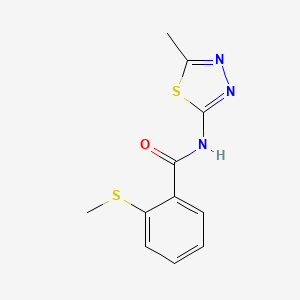
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a small molecule compound that has been studied for its potential therapeutic effects in various diseases. MMB has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide is not fully understood, but it has been suggested that it acts by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. By inhibiting the NF-κB pathway, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide may reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide in lab experiments is that it has been found to be relatively non-toxic to cells. This makes it a promising candidate for further studies on its potential therapeutic effects. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Orientations Futures
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide. One direction is to further investigate its potential therapeutic effects in various diseases such as cancer and viral infections. Another direction is to elucidate its mechanism of action in order to better understand its effects on different cell types. Additionally, the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Méthodes De Synthèse
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide can be synthesized using a multistep process. The first step involves the synthesis of 2-(methylthio)benzoyl chloride, which is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide. The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been studied extensively for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been found to have anti-viral effects by inhibiting the replication of viruses.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-13-14-11(17-7)12-10(15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSYPPVGLPEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)
![1-{[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5375654.png)
![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)